molecular formula C8H12N2S B1501048 2-Cyclopentylthiazol-4-amine CAS No. 906670-47-1

2-Cyclopentylthiazol-4-amine

Cat. No.: B1501048
CAS No.: 906670-47-1
M. Wt: 168.26 g/mol
InChI Key: NPCIYEPXTNCXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylthiazol-4-amine is a chemical compound belonging to the class of organic compounds known as 2,4-disubstituted thiazoles. These heterocyclic structures are of significant interest in scientific research, particularly in the field of medicinal chemistry. The thiazole core is a common pharmacophore in drug discovery, and derivatives similar to this compound are frequently investigated for their potential biological activities. Literature indicates that thiazole derivatives, especially those with specific substitutions, have been explored for a range of pharmacological properties. For instance, certain 4-phenylthiazol-2-amine derivatives have demonstrated promising antimicrobial and anticancer activities in preliminary in vitro studies . The presence of the aminothiazole scaffold is often associated with the ability to interact with various enzymatic targets. The cyclopentyl substituent in this compound may influence its lipophilicity and steric properties, which can be critical parameters in optimizing a compound's interaction with biological targets and its overall drug-likeness. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard for analytical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

906670-47-1

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-cyclopentyl-1,3-thiazol-4-amine

InChI

InChI=1S/C8H12N2S/c9-7-5-11-8(10-7)6-3-1-2-4-6/h5-6H,1-4,9H2

InChI Key

NPCIYEPXTNCXRZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=NC(=CS2)N

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Cyclopentylthiazol 4 Amine

Retrosynthetic Analysis of the 2-Cyclopentylthiazol-4-amine Framework

A retrosynthetic analysis provides a systematic approach to deconstruct the target molecule into simpler, commercially available starting materials. This process illuminates the most viable bond disconnections and strategic considerations for the synthesis.

Disconnection Strategies for Thiazole (B1198619) Ring Formation

The most prevalent and logical disconnection for the thiazole ring follows the pathway of the Hantzsch thiazole synthesis. This involves breaking the C(2)-N(3) and S(1)-C(5) bonds, or the N(3)-C(4) and S(1)-C(2) bonds, which are formed in the final cyclization step. For a 2,4-disubstituted thiazole like this compound, this strategy leads to two primary synthons: a thioamide-derived synthon and an α-halocarbonyl-derived synthon.

Specifically, a C-N and C-S disconnection within the thiazole ring of the target molecule suggests a reaction between a thioamide bearing the cyclopentyl group and a two-carbon component with a masked or precursor amine functionality. This approach is generally favored due to the reliability of the Hantzsch reaction and its variants.

Approaches for Incorporating the Cyclopentyl Moiety

The cyclopentyl group at the C-2 position of the thiazole ring can be introduced through the thioamide starting material. Retrosynthetically, this means that the thioamide precursor, cyclopentanecarbothioamide (B1603094), is a key building block. This thioamide can be synthesized from the corresponding cyclopentanecarboxamide (B1346233) by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. Alternatively, cyclopentanecarbonitrile (B127170) can be treated with hydrogen sulfide.

Another, less common, approach would involve the synthesis of a 2-unsubstituted thiazole followed by a subsequent C-H functionalization or cross-coupling reaction to introduce the cyclopentyl group. However, this method is generally more complex and less atom-economical than incorporating the cyclopentyl moiety from the outset.

Considerations for the Amine Functionality

The amine group at the C-4 position presents a key synthetic challenge. A direct retrosynthetic disconnection would lead to an α-amino-α'-haloketone or a related synthon. However, such compounds can be unstable. A more practical approach involves using a precursor to the amine group. For instance, an α-halocarbonyl compound bearing a group that can be readily converted to an amine, such as a nitro or azido (B1232118) group, can be employed.

A common and effective strategy in Hantzsch-type syntheses of 4-aminothiazoles is the use of an α-haloacetonitrile. In this case, the nitrile group serves as a precursor to the C-4 carbon and the 4-amino group. The reaction of a thioamide with an α-haloacetonitrile leads to the formation of a 2-substituted-4-aminothiazole directly. Therefore, a key precursor for the synthesis of this compound is 2-chloroacetonitrile or 2-bromoacetonitrile.

Direct Synthesis Approaches to the Thiazol-4-amine System

Based on the retrosynthetic analysis, the most direct and efficient methods for the synthesis of this compound involve the condensation of a cyclopentyl-containing thioamide with a suitable two-carbon electrophile.

Adaptations of Hantzsch Thiazole Synthesis for this compound Precursors

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives, first described in 1887. nih.gov The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. To synthesize this compound, this reaction can be adapted by using cyclopentanecarbothioamide and an α-halo compound that can introduce the 4-amino group.

A highly effective adaptation involves the reaction of cyclopentanecarbothioamide with an α-haloacetonitrile, such as 2-chloroacetonitrile. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloacetonitrile, followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the nitrile carbon. Tautomerization of the resulting imine yields the aromatic 4-aminothiazole ring. This method provides a direct route to the desired product in a single synthetic step from the key precursors.

Reactant 1 Reactant 2 Product Key Features
Cyclopentanecarbothioamide2-ChloroacetonitrileThis compoundDirect formation of the 4-amino group.
Cyclopentanecarbothioamide2-Bromo-1-nitroethane2-Cyclopentyl-4-nitrothiazoleRequires subsequent reduction of the nitro group.

Alternative One-Pot Methodologies for Thiazole Formation

To improve efficiency and reduce waste, one-pot synthetic methodologies are highly desirable. For the synthesis of this compound, a one-pot reaction could involve the in situ generation of one of the key precursors.

One such approach could be a three-component reaction. For example, cyclopentanecarboxaldehyde, a source of sulfur (like sodium hydrosulfide), ammonia, and an α-haloacetonitrile could potentially react in a single pot to form the target molecule. However, controlling the selectivity and reactivity of multiple components can be challenging.

A more established one-pot approach involves the reaction of a ketone, thiourea (B124793), and an oxidizing agent like iodine. nih.gov While this is typically used for 2-aminothiazoles where the C-2 substituent comes from the thiourea, adaptations could be envisioned. A more relevant one-pot synthesis for the target compound would be a modification of the Hantzsch synthesis where the reaction conditions are optimized to be performed in a single vessel without isolation of intermediates. For instance, the synthesis of cyclopentanecarbothioamide from cyclopentanecarboxamide and Lawesson's reagent could be directly followed by the addition of 2-chloroacetonitrile and a base to promote the cyclization in the same reaction vessel.

Method Starting Materials Advantages Challenges
Sequential Hantzsch SynthesisCyclopentanecarbothioamide, 2-ChloroacetonitrileHigh yields, well-establishedRequires pre-synthesis of thioamide
One-Pot Three-Component ReactionCyclopentanecarboxaldehyde, Sulfur source, Ammonia, α-haloacetonitrileAtom economy, reduced stepsPotential for side reactions, optimization required
One-Pot Sequential ReactionCyclopentanecarboxamide, Lawesson's reagent, 2-ChloroacetonitrileTime-efficient, avoids isolation of thioamideCompatibility of reagents and conditions

Multi-Step Synthetic Sequences for this compound

Multi-step synthesis provides a planned pathway to construct complex molecules from simpler starting materials. vapourtec.comlibretexts.org For this compound, the synthesis is logically designed around the formation of the thiazole ring, which typically involves the reaction of a sulfur-containing nucleophile with a suitable electrophilic partner.

The successful synthesis of the target compound hinges on the preparation of key precursors. A common and effective strategy for constructing 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. nih.govnih.gov In the context of this compound, a primary precursor is cyclopentanecarbothioamide.

This thioamide can be prepared from the corresponding amide, cyclopentanecarboxamide, by treatment with a thionating agent. Lawesson's reagent is frequently employed for this transformation, effectively converting the carbonyl oxygen to sulfur.

The other key precursor must provide the remaining atoms of the thiazole ring, including the C4-amine functionality. This is typically an α-halocarbonyl compound that possesses a protected or latent amino group. An example of such a precursor is 2-amino-2-chloroacetophenone, which upon cyclization would yield a 4-aminothiazole derivative. The specific precursor for introducing the 4-amino group without other substituents would be a derivative of a 2-halo-aminoethanal or 2-halo-aminoacetonitrile.

Table 1: Key Precursors for this compound Synthesis

Precursor Name Chemical Structure Role in Synthesis Preparation Method
Cyclopentanecarbothioamide C₅H₉CSNH₂ Provides the C2-cyclopentyl group, the sulfur atom, and the N3 atom of the thiazole ring. Thionation of cyclopentanecarboxamide using Lawesson's reagent.

The cornerstone of the synthesis is the cyclization step that forms the thiazole ring. The Hantzsch thiazole synthesis is the most widely recognized method for this purpose. nih.gov The reaction mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide (cyclopentanecarbothioamide) on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular condensation between the thioamide's nitrogen and the carbonyl group, leading to a hydroxythiazoline intermediate. nih.gov Subsequent dehydration of this intermediate yields the aromatic thiazole ring.

The reaction conditions for this cyclization can be optimized to maximize yield and minimize side products. This includes the choice of solvent, reaction temperature, and reaction time.

Table 2: Typical Reaction Conditions for Hantzsch-type Thiazole Synthesis

Parameter Condition Rationale
Solvent Ethanol (B145695), Dimethylformamide (DMF), Acetonitrile (B52724) Polar solvents are typically used to dissolve the reactants and facilitate the ionic reaction steps. researchgate.net
Temperature Room Temperature to Reflux The reaction is often heated to ensure a reasonable reaction rate, though some high-speed syntheses can occur at ambient temperature. researchgate.net
Reaction Time 30 seconds to 8 hours Varies significantly based on reactants, solvent, temperature, and whether catalytic or energy-intensive methods (microwaves) are used. researchgate.netnih.gov

| Base (optional) | Triethylamine, Potassium Carbonate | A base may be used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. acs.org |

After the synthesis, isolating the pure this compound from the reaction mixture is a critical step. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Filtration and Washing : Often, the product precipitates from the reaction mixture upon completion or cooling. The crude solid can be collected by filtration and washed with a suitable solvent (like cold ethanol) to remove soluble impurities. researchgate.net

Recrystallization : This is a common technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. Cyclohexane has been used for recrystallizing similar compounds like 2-amino-4-cyclohexylthiazole. prepchem.com

Acid-Base Extraction : As an amine, the target compound can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities via liquid-liquid extraction. The free amine is then regenerated by adding a base and extracted back into an organic solvent. beilstein-journals.org

Column Chromatography : For mixtures that are difficult to separate by other means, silica (B1680970) gel column chromatography can be employed. A solvent system is chosen that allows the desired compound to be separated from impurities based on differences in polarity.

Thin-Layer Evaporation : For certain aminothiazoles, specialized techniques such as vacuum distillation using a thin-layer evaporator can be an effective purification method, particularly for removing water and other volatile impurities from a crude base. google.com

Novel Synthetic Methodologies and Process Intensification

Recent advancements in synthetic organic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These novel approaches are applicable to the synthesis of this compound, aiming to improve upon traditional multi-step sequences.

The use of catalysts can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions. For thiazole synthesis, several catalytic systems have been developed.

Heterogeneous Catalysts : These catalysts exist in a different phase from the reactants, simplifying their removal from the reaction mixture through simple filtration. This allows for catalyst reuse, making the process more economical and sustainable. nanobioletters.com Examples include:

Copper Silicate : Used as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-amino thiazoles, offering high yields and an easy workup procedure. nanobioletters.com

Silica-Supported Tungstosilicic Acid : An efficient and reusable catalyst for one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.govresearchgate.net

Ionic Liquids : These salts, which are liquid at low temperatures, can act as both solvents and catalysts. They are known for their low volatility and can often be recycled, offering a greener alternative to traditional organic solvents. nanobioletters.com

Nanocatalysts : Nanoparticle-based catalysts offer a high surface-area-to-volume ratio, leading to high catalytic activity. Magnetic nanocatalysts have been developed that can be easily separated from the reaction mixture using an external magnet. rsc.org

Table 3: Comparison of Catalytic Systems for Thiazole Synthesis

Catalyst Type Example Key Advantages
Heterogeneous Solid Acid Silica-Supported Tungstosilicic Acid nih.gov Reusable, easily separated, environmentally benign.
Heterogeneous Metal-Based Copper Silicate nanobioletters.com Reusable, efficient, promotes rapid reaction.

| Nanocatalyst | Magnetic Zeolite-Based IL rsc.org | High activity, simple magnetic separation, recyclable. |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.govsruc.ac.uk Several green strategies have been successfully applied to the synthesis of thiazole derivatives.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating. nih.govbepls.com This is due to efficient and uniform heating of the reaction mixture.

Ultrasound-Mediated Synthesis (Sonochemistry) : The use of ultrasonic waves can enhance chemical reactivity. This technique often leads to higher yields, shorter reaction times, and purer products under milder conditions, sometimes even in the absence of a solvent. bepls.comtandfonline.com

Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water and ethanol are preferred solvents for many thiazole syntheses, as they are non-toxic, inexpensive, and readily available. nanobioletters.combepls.com

Solvent-Free Conditions : Performing reactions without a solvent (neat) or by grinding solid reactants together minimizes waste and simplifies purification. researchgate.netorganic-chemistry.org This approach is both economically and environmentally advantageous.

Table 4: Green Chemistry Approaches in Thiazole Synthesis

Technique Description Advantages
Microwave Irradiation bepls.com Use of microwave energy to heat the reaction. Rapid reaction times, improved yields, high purity.
Ultrasonic Irradiation tandfonline.com Application of ultrasound to induce chemical reactions. Shorter reaction times, high yields, milder conditions.
Green Solvents bepls.com Use of environmentally friendly solvents like water or ethanol. Reduced toxicity and environmental impact, increased safety.

| Solvent-Free Grinding organic-chemistry.org | Reactants are ground together in a mortar and pestle without solvent. | Eliminates solvent waste, simple procedure, often rapid. |

High-Throughput Synthesis and Parallelization Strategies

To accelerate the discovery of novel therapeutic agents, high-throughput and parallel synthesis strategies have been adapted for the creation of 2-aminothiazole (B372263) libraries. These methods allow for the rapid generation of a large number of distinct but structurally related compounds for biological screening.

Parallel Solution-Phase Synthesis: A notable strategy involves the solution-phase parallel synthesis of 2-aminothiazole libraries, which can be fully automated. nih.gov This approach utilizes automated synthesizers, such as the Chemspeed ASW 2000, to manage the reaction, work-up, and isolation of products in a parallel fashion. nih.gov This methodology enables the production of compound libraries in good yields and high purity without the need for subsequent purification steps, significantly streamlining the drug discovery process. nih.gov

Continuous Flow Synthesis: Another powerful high-throughput technique is the use of automated multistep continuous flow synthesis. nih.gov While demonstrated for complex structures like 2-(1H-indol-3-yl)thiazoles, the core principles are applicable to the synthesis of simpler 2-substituted aminothiazoles. nih.gov In this method, streams of reagents are mixed in heated microreactors for very short residence times (often less than 15 minutes) to achieve sequential reactions, such as the Hantzsch thiazole synthesis followed by further modifications. nih.gov This technique allows for rapid reaction optimization, scalability, and the efficient construction of complex molecules over multiple steps without isolating intermediates. nih.gov

Table 1: Comparison of High-Throughput Synthesis Strategies for Aminothiazole Scaffolds

FeatureParallel Solution-Phase SynthesisContinuous Flow Synthesis
Platform Automated Synthesizer (e.g., Chemspeed)Microfluidic Reactors (e.g., Syrris AFRICA®)
Format Discrete reactions in parallel wellsContinuous stream of reagents
Key Advantage Fully automated reaction, work-up, and isolation nih.govRapid synthesis (<15 min), multistep capability nih.gov
Scalability Good for library generationExcellent for both small and large scale
Purification Often yields pure products directly nih.govMay require in-line or post-synthesis purification

Stereochemical Control in this compound Synthesis

The parent molecule, this compound, is achiral. Therefore, discussions of stereochemical control apply to the synthesis of its derivatives where one or more chiral centers are introduced, for instance, by modifying the cyclopentyl ring or by adding a chiral substituent to the amine group.

When chirality is a factor in derivative synthesis, controlling the stereochemical outcome is crucial. Asymmetric synthesis methods are employed to selectively produce a desired stereoisomer.

A highly effective method for achieving stereocontrol in the synthesis of related thiazole structures involves the use of chiral auxiliaries. For example, a highly diastereoselective synthesis of 2-(1-aminoalkyl)thiazole derivatives has been achieved through the reduction of an intermediate tert-butylsulfinyl ketimine. jst.go.jp In this approach, a chiral sulfinamide, such as (R)-tert-butanesulfinamide, is condensed with a 2-acylthiazole to form a sulfinyl ketimine. jst.go.jp The subsequent diastereoselective reduction of the C=N bond, often with a reducing agent like sodium borohydride, is directed by the bulky and stereochemically defined sulfinyl group, leading to the formation of the corresponding amine with high diastereomeric excess. jst.go.jp The chiral auxiliary can then be cleaved to yield the enantiomerically enriched amino-thiazole derivative. jst.go.jp

Table 2: Example of Diastereoselective Reduction in Thiazole Synthesis jst.go.jp

SubstrateReducing AgentSolventTemperatureDiastereomeric Ratio (d.r.)
2-(Sulfinylimino)thiazoleNaBH₄THF-78°C>99:1

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. tcichemicals.com This approach leverages the inherent chirality of the starting material to build more complex chiral molecules.

While a powerful and widely used strategy in organic synthesis, specific documented examples of chiral pool synthesis leading directly to derivatives of this compound are not prominently featured in the surveyed scientific literature. However, the principle remains applicable; a chiral cyclopentane (B165970) derivative sourced from the chiral pool could theoretically be elaborated into a suitable precursor for the thiazole ring formation, thereby establishing the stereochemistry of the final product.

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of a chiral derivative of this compound, resolution techniques are required to separate them.

Classical Resolution: This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid (like tartaric acid or mandelic acid), to form a pair of diastereomeric salts. mdpi.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. mdpi.com Once separated, the pure diastereomeric salt is treated with a base to liberate the desired enantiomerically pure amine. rsc.org

Chiral Chromatography: A more modern and widely applicable technique is chiral chromatography. mdpi.com This method uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. mdpi.com This allows for the effective separation and isolation of both enantiomers in high purity.

Table 3: Comparison of Enantiomeric Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Classical Resolution Formation and separation of diastereomeric salts via crystallization. mdpi.comCan be cost-effective for large-scale separations.Process can be time-consuming and labor-intensive; success is not guaranteed. mdpi.com
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase. mdpi.comWidely applicable, high purity achievable, analytical and preparative scales.Higher cost of chiral columns and solvents; can be limited in scale.

Chemical Reactivity and Derivatization Studies of 2 Cyclopentylthiazol 4 Amine

Reactivity of the Thiazole (B1198619) Heterocycle in 2-Cyclopentylthiazol-4-amine

The thiazole ring in this compound is an electron-rich aromatic system. The endocyclic nitrogen and sulfur atoms, along with the powerful electron-donating effect of the C2-amino group, significantly influence its reactivity towards various reagents.

Electrophilic Aromatic Substitution Patterns on the Thiazole Ring

The 2-amino group is a potent activating group in the context of electrophilic aromatic substitution, directing incoming electrophiles to specific positions on the thiazole ring. Due to mesomeric effects, the electron density is highest at the C5 position, making it the primary site for electrophilic attack. The C4 position is already substituted with a cyclopentyl group, thus sterically and electronically directing substitution away from this site.

Common electrophilic substitution reactions for activated thiazoles include halogenation and nitration.

Halogenation: The reaction of 2-aminothiazoles with halogens (e.g., Br₂, Cl₂) or halogenating agents like N-bromosuccinimide (NBS) typically results in selective substitution at the C5 position. mdpi.comnih.gov Biocatalytic halogenation using vanadium-dependent haloperoxidases has also been demonstrated to efficiently brominate the C5 position of 4-acyl-2-aminothiazoles under mild, aqueous conditions. nih.gov This enzymatic approach highlights the inherent reactivity of the C5 site. nih.gov

Nitration: While less common due to the potential for oxidation and the acidic conditions often employed, nitration can also be directed to the C5 position.

The general mechanism for these substitutions follows the classical pathway for electrophilic aromatic substitution, involving the formation of a positively charged intermediate (a sigma complex or arenium ion) which is stabilized by the resonance delocalization of the charge, particularly involving the lone pair of the C2-amino group. libretexts.orgkhanacademy.org Subsequent deprotonation restores the aromaticity of the thiazole ring.

Reaction Reagent Position of Substitution Typical Product
BrominationBr₂ in Acetic AcidC52-Amino-5-bromo-4-cyclopentylthiazole
ChlorinationSO₂Cl₂C52-Amino-5-chloro-4-cyclopentylthiazole
Biocatalytic BrominationVHPO, KBr, H₂O₂C52-Amino-5-bromo-4-cyclopentylthiazole nih.gov

Nucleophilic Attack and Ring Transformations

While the electron-rich nature of the 2-aminothiazole (B372263) ring makes it generally resistant to nucleophilic aromatic substitution, reactions can occur under specific conditions or at different sites.

Reactions at Ring Nitrogen (N3): The endocyclic nitrogen at the N3 position possesses a lone pair of electrons and can act as a nucleophile. Alkylation at this position is a key step in the formation of fused heterocyclic systems. For example, reaction with α-haloketones leads to N-alkylation at the ring nitrogen, followed by an intramolecular cyclization involving the C2-amino group to yield imidazo[2,1-b]thiazole (B1210989) derivatives. mdpi.comnih.govnih.govrsc.org

Displacement of the Amino Group: The exocyclic amino group at C2 is generally not a good leaving group. However, it can be converted into a diazonium salt by treatment with nitrous acid (NaNO₂/HCl). The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in reactions analogous to the Sandmeyer reaction, allowing for the introduction of halogens (Cl, Br), cyano groups, or hydroxyl groups at the C2 position. nih.gov

Ring Transformation: Under certain conditions, the thiazole ring can undergo transformations. For instance, multicomponent reactions involving aldehydes, alkynes, and thiourea (B124793) (a precursor to the 2-aminothiazole core) can lead to the formation of 2-amino-4H-1,3-thiazines. nih.gov

Oxidation and Reduction Chemistry of the Thiazole System

The thiazole ring is relatively stable to oxidation. However, strong oxidizing agents can lead to ring cleavage or modification of substituents. The oxidation of 2-aminobenzothiazoles has been studied, suggesting that the thiazole moiety can be susceptible to oxidative degradation under harsh conditions. acs.org Photochemical degradation induced by UV light has been shown to cause initial decarboxylation (if a carboxylic acid group is present) followed by complex ring-opening reactions, indicating a lack of stability under high-energy irradiation. mdpi.com

Reduction of the thiazole aromatic system is not a common transformation and typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which may also affect other functional groups. More commonly, reduction reactions target substituents on the ring rather than the heterocycle itself.

Reactions Involving the Primary Amine Functionality

The primary amine at the C2 position is a key center of reactivity in this compound, behaving as a potent nucleophile. This allows for a wide array of derivatization strategies, including alkylation, acylation, and condensation reactions. researchgate.net

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen of the primary amine readily attacks electrophilic carbon centers.

N-Alkylation: The amine can be alkylated using alkyl halides or other alkylating agents. The reaction typically proceeds via an Sₙ2 mechanism. Due to the potential for over-alkylation, reaction conditions must be carefully controlled to selectively obtain the mono-alkylated secondary amine. Using a large excess of the primary amine can favor mono-alkylation.

N-Acylation: This is a very common and efficient reaction for 2-aminothiazoles. nih.gov Acylating agents such as acyl chlorides and acid anhydrides react readily with the primary amine to form stable amide derivatives. mdpi.comnih.govreddit.com The reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct (e.g., HCl). nih.gov In some cases, direct acylation can lead to low yields or mixtures of products, including bis-acylated derivatives. nih.gov Protecting group strategies, such as using a Boc-protected amine, can facilitate clean acylation followed by deprotection to yield the desired mono-acylated product. nih.gov

Reaction Type Reagent Example Base/Catalyst Product Type
N-AlkylationIodomethane (CH₃I)K₂CO₃Secondary Amine
N-AcylationAcetyl Chloride (CH₃COCl)PyridineAmide (N-acetamide) nih.gov
N-AcylationAcetic Anhydride ((CH₃CO)₂O)None or mild acidAmide (N-acetamide) mdpi.comnih.gov
N-SulfonylationTosyl Chloride (TsCl)PyridineSulfonamide

Formation of Imines, Enamines, and Other Nitrogenous Functional Groups

The primary amine functionality can undergo condensation reactions with carbonyl compounds to form new carbon-nitrogen double bonds.

Imine (Schiff Base) Formation: this compound reacts with aldehydes or ketones, typically under acid catalysis, to form imines, also known as Schiff bases. niscpr.res.innih.govresearchgate.net This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. niscpr.res.insjpas.com The removal of water (e.g., by azeotropic distillation or using a dehydrating agent) drives the equilibrium towards the imine product. These imine derivatives are important intermediates for further synthetic transformations. mdpi.comnih.govnih.gov

Enamine Formation: Enamines are formed from the reaction of a carbonyl compound with a secondary amine. Therefore, this compound itself does not form an enamine directly. However, an N-alkylated derivative (a secondary amine) could subsequently react with an aldehyde or ketone to form an enamine.

Other Nitrogenous Derivatives: The primary amine can react with other electrophiles to form a variety of functional groups. For example, reaction with isothiocyanates yields the corresponding N-substituted thiourea derivatives. mdpi.comnih.gov

Reactant Conditions Functional Group Formed Product Class
Aldehyde (R-CHO)Acid catalyst, heat-N=CHRImine (Schiff Base) niscpr.res.innih.gov
Ketone (R-CO-R')Acid catalyst, heat-N=CR'RImine (Schiff Base) niscpr.res.in
Isothiocyanate (R-NCS)Room Temperature-NH-C(=S)-NHRThiourea Derivative mdpi.comnih.gov

Condensation Reactions and Heterocycle Annulation

The presence of an endocyclic nitrogen atom and an exocyclic amino group makes this compound a versatile precursor for the synthesis of fused heterocyclic systems through condensation and annulation reactions. The nucleophilic character of both the endocyclic N-3 and the exocyclic 4-amino group allows it to react with various 1,3-dielectrophilic synthons to construct annulated ring systems, most notably the thiazolo[3,2-a]pyrimidine core.

A prevalent strategy involves the reaction of 2-aminothiazole derivatives with β-dicarbonyl compounds, such as β-ketoesters like ethyl acetoacetate. researchgate.net In a typical reaction, the more nucleophilic endocyclic nitrogen attacks one of the carbonyl groups, followed by condensation of the amino group with the second carbonyl, leading to cyclization and dehydration to yield the fused pyrimidinone ring. The specific reaction conditions can influence the outcome, but this approach provides a reliable route to substituted thiazolo[3,2-a]pyrimidin-5-ones.

Another important class of reactants for heterocycle annulation is α,β-unsaturated ketones. These compounds undergo a Michael-type addition with the 2-amino group, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to afford thiazolo[3,2-a]pyrimidines. researchgate.net This method allows for the introduction of a wide variety of substituents on the newly formed pyrimidine (B1678525) ring, depending on the structure of the unsaturated ketone used.

Multicomponent reactions (MCRs) offer an efficient pathway to densely functionalized thiazolo[3,2-a]pyrimidines in a single step. researchgate.net For instance, a three-component reaction between a 2-aminothiazole, an aldehyde, and a β-ketoester can directly construct the fused heterocyclic system. researchgate.net This approach is highly valued for its atom economy and ability to rapidly generate molecular diversity. The reaction of this compound with dialkyl acetylenedicarboxylates (such as DMAD) also serves as a route to thiazolo[3,2-a]pyrimidine derivatives. nih.gov

The following table illustrates potential condensation reactions for the synthesis of thiazolo[3,2-a]pyrimidine derivatives starting from this compound.

Reactant(s)Resulting Fused SystemKey Reaction Type
Ethyl Acetoacetate2-Cyclopentyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-oneCondensation/Cyclization
α,β-Unsaturated Ketone (e.g., Chalcone)Substituted 2-Cyclopentyl-5,7-diaryl-5H-thiazolo[3,2-a]pyrimidineMichael Addition/Cyclization
Aromatic Aldehyde + Ethyl AcetoacetateSubstituted 2-Cyclopentyl-thiazolo[3,2-a]pyrimidineThree-Component Reaction
Diethyl Malonate2-Cyclopentyl-5,7-dihydroxy-thiazolo[3,2-a]pyrimidineCondensation/Cyclization

Functionalization and Modification of the Cyclopentyl Moiety

While the thiazole-amine portion of the molecule is typically the focus of reactivity studies, the cyclopentyl moiety offers opportunities for structural modification to modulate the compound's physicochemical properties.

Although not commonly reported for this specific molecule, standard organic transformations could potentially be applied to alter the size of the cyclopentyl ring.

Ring Expansion: A carbocation-mediated ring expansion could transform the cyclopentyl group into a cyclohexyl ring. For instance, if a hydroxyl group were introduced onto a carbon of the cyclopentyl ring, subsequent treatment with acid could generate a secondary carbocation. A 1,2-alkyl shift would lead to a more stable tertiary carbocation within a six-membered ring, which could then be trapped by a nucleophile. This process is driven by the relief of ring strain and the formation of a more stable carbocation. stackexchange.com

Ring Contraction: Reactions such as the Favorskii rearrangement could theoretically be employed to contract the ring to a cyclobutane (B1203170) derivative. researchgate.net This would require the synthesis of an α-halocyclopentanone precursor prior to the formation of the thiazole ring. The rearrangement proceeds via a cyclopropanone (B1606653) intermediate, ultimately yielding a carboxylic acid derivative with a smaller ring system. researchgate.net

Direct and selective functionalization of C-H bonds is a powerful tool in modern synthetic chemistry. Palladium-catalyzed C–H activation strategies have been successfully applied to various cycloalkane systems. nih.gov For this compound, it is conceivable that a directing group, potentially the amine or a derivative thereof, could facilitate the selective arylation or alkylation of a specific C-H bond on the cyclopentyl ring. For example, transannular C–H arylation has been demonstrated for cyclopentane (B165970) carboxylic acids, showing high regioselectivity for the γ-position. nih.gov Applying similar logic, derivatization of the 4-amino group into a suitable directing group could enable site-selective functionalization of the cyclopentyl ring, providing access to derivatives that would be challenging to synthesize otherwise.

The introduction of substituents onto the cyclopentyl ring can be achieved through two primary strategies: building the thiazole ring from an already functionalized cyclopentyl precursor or by direct functionalization of the existing ring.

Precursor Functionalization: This is the more conventional approach. Starting with a substituted cyclopentanone (B42830) or cyclopentyl carboxylic acid, various functional groups (e.g., hydroxyl, alkyl, aryl) can be incorporated. For example, a 3-hydroxycyclopentanone (B2513457) could be used as a starting material, which, after conversion to an α-haloketone and reaction with a thiourea derivative, would yield a this compound with a hydroxyl group on the cyclopentyl ring.

Direct Functionalization: Direct introduction of substituents onto the saturated cyclopentyl ring is more challenging but can be accomplished through radical reactions. For instance, free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a bromine atom, which can then be substituted by various nucleophiles to introduce groups like hydroxyls, amines, or cyano functions. The selectivity of such radical reactions can sometimes be low, leading to mixtures of products.

Synthesis of Advanced Derivatives with Tailored Chemical Functionalities

The synthesis of thiazole-fused ring systems, particularly thiazolo[3,2-a]pyrimidines, represents a key strategy for creating advanced derivatives of this compound. The true utility of these reactions lies in the ability to tailor the chemical functionalities of the final product by carefully selecting the condensation partner. researchgate.netnih.gov

The choice of the 1,3-dielectrophile in the annulation reaction directly dictates the substitution pattern on the newly formed pyrimidine ring.

Using β-ketoesters (e.g., ethyl acetoacetate) introduces a methyl group and a carbonyl function. researchgate.net

Employing malonic esters or their derivatives can introduce hydroxyl or amino groups at positions 5 and 7 of the thiazolo[3,2-a]pyrimidine system.

Reactions with α,β-unsaturated carbonyl compounds allow for the incorporation of aryl or alkyl substituents at two different positions on the pyrimidine ring. researchgate.net

Utilizing ketonitriles or cyanoacetamides as reaction partners can introduce cyano or carboxamide functionalities, which are valuable handles for further chemical modification. nih.gov

Creation of Conjugates and Polymeric Precursors

The 2-aminothiazole scaffold, the core of this compound, is a versatile precursor for the synthesis of functional polymers and molecular conjugates. researchgate.net The primary amino group serves as a key handle for polymerization and conjugation reactions.

Polymerization: The chemical oxidative polymerization of the parent 2-aminothiazole (AT) has been successfully demonstrated using oxidants like copper chloride (CuCl₂) in aqueous solutions. mdpi.com This process yields poly(2-aminothiazole) (PAT), a conducting polymer. mdpi.com It is anticipated that this compound would undergo a similar polymerization, with the cyclopentyl group potentially influencing the polymer's solubility, thermal stability, and morphological properties. The polymerization reaction for the parent 2-aminothiazole proceeds via two proposed tautomeric forms, as shown in the reaction scheme below. mdpi.com

Table 1: Conditions for Chemical Oxidative Polymerization of 2-Aminothiazole (AT) mdpi.com

Parameter Condition/Value Resulting Polymer Yield
Oxidant Copper Chloride (CuCl₂) High (up to 81%)
Solvent Aqueous Solution Effective Medium
Temperature 70 °C Optimized Condition
Time 48 hours Optimized Duration

| Oxidant/Monomer Ratio | 0.2 | Optimized Ratio |

Molecular Conjugation: The amino group of 2-aminothiazoles readily reacts with various electrophiles to form stable conjugates. This is a common strategy in medicinal chemistry to link the thiazole core to other pharmacophores or functional moieties. mdpi.com Common conjugation reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amide conjugates. This has been used to produce a wide range of biologically active molecules. mdpi.comnih.gov

Reaction with Isothiocyanates: The addition of the amino group to an isothiocyanate yields thiazolyl-thiourea derivatives, a class of compounds investigated for their therapeutic potential. mdpi.com

These conjugation methods are directly applicable to this compound, allowing for its incorporation into larger, more complex molecular architectures.

Exploration of Supramolecular Assembly Motifs

The supramolecular chemistry of this compound is dictated by the potential for non-covalent interactions, which are crucial for crystal engineering and the formation of higher-order structures. The key motifs are derived from its molecular structure:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the ring nitrogen atom is a hydrogen bond acceptor. solubilityofthings.com This donor-acceptor capability allows the molecules to form predictable hydrogen-bonding networks, such as chains or dimers, which are fundamental to supramolecular assembly. solubilityofthings.com

π-π Stacking: The thiazole ring is an aromatic system, making it capable of engaging in π-π stacking interactions. sciepub.com These interactions, though weaker than hydrogen bonds, contribute to the stabilization of crystal lattices and molecular assemblies.

Van der Waals Forces: The non-polar cyclopentyl group will primarily interact through weaker Van der Waals forces, influencing the packing and steric arrangement of the molecules in a solid state.

While specific crystallographic studies on this compound are not available, the known ability of the parent 2-aminothiazole to engage in hydrogen bonding suggests a high potential for forming structured supramolecular assemblies. solubilityofthings.com

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of reactions involving the 2-aminothiazole core is essential for controlling reaction outcomes and designing efficient synthetic pathways.

Reaction Pathway Elucidation through Kinetic Studies

Kinetic studies on reactions involving thiazole derivatives provide quantitative insight into their reactivity. For instance, the kinetics of the chemical oxidative polymerization of the parent 2-aminothiazole (AT) have been investigated in detail. mdpi.com The study determined the reaction orders and apparent activation energy, offering a model for understanding the polymerization of its derivatives.

Table 2: Kinetic Parameters for the Polymerization of 2-Aminothiazole (AT) mdpi.com

Parameter Value Description
Reaction Order (Monomer) 1.14 Indicates a near first-order dependence on the monomer concentration.
Reaction Order (Oxidant) 0.97 Indicates a near first-order dependence on the oxidant concentration.

| Apparent Activation Energy | 21.57 kJ/mol | The minimum energy required to initiate the polymerization reaction. |

Furthermore, kinetic studies of nucleophilic substitution on halogenated thiazoles have shown that these reactions typically follow second-order kinetics. sciepub.com Such studies are crucial for optimizing reaction conditions and for designing chemical reactors for large-scale synthesis. sciepub.com

Identification of Intermediates and Transition States

The identification of transient species is key to confirming reaction mechanisms. For the synthesis of the 2-aminothiazole ring itself, a widely accepted mechanism is the Hantzsch synthesis. Mechanistic studies propose that this reaction proceeds through several key intermediates. nih.gov

Initial Adduct: Nucleophilic attack of the thioamide sulfur on the α-haloketone.

Hydroxythiazoline Intermediate: Subsequent intramolecular cyclization. nih.gov

Dehydration: Elimination of water to form the aromatic thiazole ring.

In a proposed mechanism for a one-pot synthesis of 2-aminothiazoles using a nanocatalyst, the following intermediates were suggested rsc.org:

An α-chloroketone intermediate formed by the reaction of a ketone with TCCA (trichloroisocyanuric acid).

A thiol adduct formed from the nucleophilic attack of thiourea.

A cyclic thiazole salt which, upon neutralization, yields the final 2-aminothiazole product. rsc.org

Complex cycloaddition reactions of thiazole derivatives have also been shown to proceed through a series of intermediates, including zwitterions, cyclobutenes, and thiazepines, before arriving at the final product. wikipedia.org

Solvent Effects and Catalytic Influence on Reaction Outcomes

The choice of solvent and the use of a catalyst can dramatically influence the rate, yield, and even the pathway of reactions involving 2-aminothiazoles.

Solvent Effects: The solubility of 2-aminothiazoles is generally higher in polar solvents due to the presence of nitrogen and sulfur atoms capable of interacting with the solvent. solubilityofthings.com The amino group can be protonated under acidic conditions, further increasing solubility in aqueous media. solubilityofthings.com The Hantzsch synthesis and subsequent derivatizations are often performed in polar solvents like ethanol (B145695). mdpi.com However, alternative methods have been developed, including solvent-free syntheses under microwave irradiation, which offer environmental benefits and potentially faster reaction times. researchgate.net

Catalytic Influence: Catalysts are pivotal in many syntheses of and reactions involving thiazoles.

In one-pot syntheses of 2-aminothiazoles, the presence of a catalyst was found to be essential for the reaction to proceed at all. rsc.org

The catalytic activity of a novel magnetic nanocomposite was evaluated by testing different catalyst amounts and temperatures to optimize product yield. rsc.org

Table 3: Effect of Catalyst and Solvent on a Model 2-Aminothiazole Synthesis rsc.org

Entry Catalyst Amount (g) Solvent Temperature (°C) Yield (%)
1 0 EtOH 80 0
2 0.005 EtOH 80 75
3 0.01 EtOH 80 96
4 0.015 EtOH 80 96
5 0.01 H₂O 80 55

This data clearly demonstrates that the catalyst is mandatory and that ethanol is a superior solvent for this particular transformation, highlighting the critical role of systematic optimization in synthetic chemistry. rsc.org

Spectroscopic and Structural Elucidation of 2 Cyclopentylthiazol 4 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 2-Cyclopentylthiazol-4-amine is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl group, the thiazole (B1198619) ring, and the amine group.

Thiazole Ring Proton: The proton at the C5 position of the thiazole ring (H5) is anticipated to appear as a singlet in the aromatic region. For the parent 2-aminothiazole (B372263), the chemical shifts for the thiazole protons are observed at approximately 6.53 ppm (H5) and 6.93 ppm (H4). chemicalbook.com In this compound, the H5 proton signal would likely be found in a similar range, influenced by the electronic effects of the adjacent amine and cyclopentyl groups.

Cyclopentyl Group Protons: The cyclopentyl substituent will give rise to a set of complex multiplets in the aliphatic region of the spectrum. The methine proton directly attached to the thiazole ring (at C1' of the cyclopentyl group) is expected to be the most deshielded of the cyclopentyl protons due to the influence of the aromatic ring. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as overlapping multiplets at higher fields.

Amine Group Protons: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H5 (Thiazole)~6.5-7.0sN/A
NH₂Variable (broad)s (br)N/A
CH (Cyclopentyl, C1')~3.0-3.5m-
CH₂ (Cyclopentyl, C2', C5')~1.8-2.2m-
CH₂ (Cyclopentyl, C3', C4')~1.5-1.8m-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate in the downfield region. Based on data for 2-aminothiazole and other 2-substituted thiazoles, the C2 carbon, bonded to the cyclopentyl group and a nitrogen atom, would be significantly deshielded. asianpubs.orgchemicalbook.com The C4 carbon, attached to the amine group, and the C5 carbon would also appear in the aromatic region.

Cyclopentyl Group Carbons: The carbons of the cyclopentyl group will appear in the aliphatic region. The methine carbon (C1') directly attached to the thiazole ring will be the most downfield of the cyclopentyl carbons. The remaining methylene carbons will have chemical shifts characteristic of saturated hydrocarbons.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C2 (Thiazole)~165-175
C4 (Thiazole)~140-150
C5 (Thiazole)~100-110
C1' (Cyclopentyl)~35-45
C2', C5' (Cyclopentyl)~30-35
C3', C4' (Cyclopentyl)~25-30

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Connectivity

Two-dimensional NMR experiments are indispensable for the complete structural elucidation of this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For the cyclopentyl group, COSY would show correlations between the methine proton (C1'-H) and the adjacent methylene protons (C2'-H₂ and C5'-H₂), and subsequently between the other methylene protons, confirming the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in both the thiazole ring (C5-H5) and the cyclopentyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the cyclopentyl methine proton (C1'-H) and the thiazole carbons (C2 and potentially C5), as well as between the thiazole H5 proton and the C4 and C2 carbons. These correlations are crucial for confirming the attachment of the cyclopentyl group to the C2 position of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This could be particularly useful in determining the preferred conformation of the cyclopentyl ring relative to the thiazole ring by observing NOEs between specific protons on each moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. This is particularly useful for identifying functional groups and for conformational analysis.

Characteristic Absorption Bands for Thiazole Ring and Amine Group

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the thiazole ring and the amine group.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹. tandfonline.commdpi.com

Thiazole Ring Vibrations: The thiazole ring exhibits several characteristic vibrations. The C=N and C=C stretching vibrations are expected in the 1500-1650 cm⁻¹ region. semanticscholar.orgmdpi.com The C-S stretching vibration often appears in the 600-800 cm⁻¹ range. researchgate.net Ring breathing modes are also characteristic and can be observed in the Raman spectrum. researchgate.netrsc.org

Cyclopentyl Group Vibrations: The C-H stretching vibrations of the cyclopentyl group will be observed just below 3000 cm⁻¹. The CH₂ scissoring and wagging vibrations will appear in the 1400-1500 cm⁻¹ and 1200-1350 cm⁻¹ regions, respectively.

Predicted Vibrational Frequencies for this compound:

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aliphatic)2850-2960
C=N / C=C stretch (thiazole)1500-1650
N-H bend (amine)1600-1650
CH₂ bend (cyclopentyl)1400-1500
C-S stretch (thiazole)600-800

Conformational Analysis via Vibrational Signatures

The cyclopentyl ring is not planar and can exist in various conformations, such as the envelope and twist forms. The substitution on the ring can influence the conformational equilibrium. doi.orglmaleidykla.lt Vibrational spectroscopy can be a sensitive probe of these conformational changes.

Different conformers of the cyclopentyl ring would likely give rise to slightly different vibrational frequencies, particularly for the modes involving the cyclopentyl skeleton. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers and to determine the more stable conformation. doi.org For instance, the C-C stretching and ring deformation modes of the cyclopentyl group could show temperature-dependent changes in their band shapes or the appearance of new shoulders, indicative of a conformational equilibrium. lmaleidykla.lt

Hydrogen Bonding Interactions and Molecular Associations

The molecular architecture of this compound, featuring both hydrogen bond donors (the -NH₂ group) and acceptors (the lone pair electrons on the thiazole ring's nitrogen and sulfur atoms), facilitates the formation of extensive hydrogen bonding networks. These non-covalent interactions are pivotal in defining the compound's solid-state structure and its associations in solution.

In the solid state, 2-aminothiazole derivatives commonly form centrosymmetric dimers through intermolecular hydrogen bonds. nih.govresearchgate.net The primary amine group of one molecule acts as a hydrogen bond donor to the heterocyclic nitrogen atom of a neighboring molecule, and vice versa. This interaction typically results in a characteristic R²₂(8) graph-set motif. nih.govresearchgate.net It is highly probable that this compound engages in similar dimeric associations, where the N-H···N hydrogen bonds create a stable, repeating supramolecular structure.

Beyond self-association, the amine and thiazole moieties can participate in hydrogen bonding with other molecules, such as solvents or co-crystal formers. In protic solvents, the solvent molecules can compete for hydrogen bonding sites, disrupting the dimer formation observed in the solid state. The ability to form these specific and directional interactions is crucial for the molecular recognition processes that underpin many of the biological activities associated with aminothiazole derivatives.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of this compound, particularly the transitions involving the aminothiazole chromophore.

Identification of Electronic Transitions within the Thiazole Chromophore

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aminothiazole moiety, which acts as the principal chromophore. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the conjugated π-electron system of the thiazole ring and the exocyclic amine group. These high-energy transitions typically occur in the shorter wavelength UV region.

Additionally, the presence of nitrogen and sulfur atoms with non-bonding (n) electrons gives rise to n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. The UV spectrum for the parent compound, 2-aminothiazole, shows a maximum absorption (λmax) around 260-270 nm, which is primarily attributed to a π → π* transition. nist.gov The cyclopentyl group, being a saturated alkyl substituent, is not expected to significantly alter the position of these absorption bands, though minor shifts may occur.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands as the polarity of the solvent is varied. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. nih.gov For 2-aminothiazole derivatives, an increase in solvent polarity often leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the π → π* absorption band. researchgate.net

This positive solvatochromism occurs because the excited state of the aminothiazole chromophore is typically more polar than the ground state. Polar solvents, particularly those capable of hydrogen bonding, stabilize the more polar excited state to a greater extent than the ground state. wikipedia.orgnih.gov This reduces the energy gap between the two states, resulting in the absorption of lower-energy (longer wavelength) light. The magnitude of this shift can provide insights into the change in dipole moment upon electronic excitation.

The following table illustrates the expected solvatochromic behavior of this compound in a range of solvents with varying polarities.

SolventPolarity IndexExpected λmax (nm)Type of Shift
n-Hexane0.1~265Reference (Nonpolar)
Dichloromethane3.1~268Bathochromic
Acetone5.1~270Bathochromic
Ethanol (B145695)5.2~274Bathochromic
Methanol6.6~275Bathochromic
Water10.2~278Bathochromic

Quantitative Analysis by Spectrophotometric Methods

UV-Vis spectrophotometry provides a straightforward and reliable method for the quantitative analysis of this compound in solution. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The relationship is expressed as: A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant specific to the compound at a given wavelength (L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the compound (mol L⁻¹)

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). Plotting absorbance versus concentration yields a linear graph, the slope of which corresponds to the molar absorptivity. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. This method is widely used in pharmaceutical analysis for its simplicity, speed, and accuracy. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govexcli.de This precision allows for the unambiguous determination of the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₈H₁₂N₂S) is calculated to be 168.0772 Da.

Formula: C₈H₁₂N₂S

Monoisotopic Mass Calculation:

8 x C (12.000000) = 96.000000

12 x H (1.007825) = 12.093900

2 x N (14.003074) = 28.006148

1 x S (31.972071) = 31.972071

Total Exact Mass = 168.077119 Da

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the m/z of the molecular ion [M+H]⁺ (169.0849 Da) with sufficient accuracy to confirm this specific formula and distinguish it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For aliphatic amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In the case of this compound, a key fragmentation would be the cleavage of the bond between the cyclopentyl ring and the thiazole ring. Another likely fragmentation involves the cleavage of the thiazole ring itself, a common pattern for such heterocyclic systems. mdpi.comresearchgate.net The mass spectrum of the parent 2-aminothiazole shows major fragments at m/z 100 (molecular ion) and m/z 58. nih.gov For the cyclopentyl derivative, characteristic fragments would include the loss of the cyclopentyl radical and subsequent ring fissions.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) provides invaluable information regarding the structure of this compound by inducing fragmentation of the protonated molecular ion and analyzing the resulting product ions. While specific experimental data for this exact molecule is not publicly available, the fragmentation pathways can be predicted based on the known fragmentation patterns of aminothiazoles, alkyl-substituted heterocycles, and cyclopentyl moieties. libretexts.orgmiamioh.edu

The primary fragmentation events are expected to involve the cleavage of the cyclopentyl ring and the thiazole core. Alpha-cleavage adjacent to the amino group is a characteristic fragmentation pathway for amines. miamioh.edu For this compound, this would involve the bond between the cyclopentyl group and the thiazole ring.

Key Predicted Fragmentation Pathways:

Loss of the Cyclopentyl Radical: A primary fragmentation is the homolytic cleavage of the C-C bond between the thiazole ring and the cyclopentyl substituent, resulting in the loss of a cyclopentyl radical (•C₅H₉). This would produce a stable, resonance-delocalized thiazole-containing cation.

Ring Fission of Cyclopentyl Group: The cyclopentyl ring itself can undergo fragmentation, typically through the loss of neutral alkenes like ethylene (B1197577) (C₂H₄) or propene (C₃H₆) via retro-Diels-Alder-type reactions or other rearrangements.

Thiazole Ring Cleavage: The thiazole ring, being aromatic, is relatively stable. wikipedia.org However, under higher collision energies, it can fragment. Common pathways for thiazole rings include the cleavage of the C-S and C-N bonds, leading to smaller sulfur- and nitrogen-containing fragments. For instance, the loss of a thioformyl (B1219250) radical (•CHS) or hydrogen isothiocyanate (HNCS) could be observed.

These pathways allow for the confirmation of the core structure and the nature of the substituent. The precise masses of the fragment ions, as determined by high-resolution mass spectrometry, can be used to deduce their elemental composition, further corroborating the proposed fragmentation mechanisms. nih.gov

Table 1: Predicted Major MS/MS Fragments for Protonated this compound ([M+H]⁺)
Precursor Ion (m/z)Proposed Fragment IonNeutral LossProposed Structure of Fragment
169.10100.04C₅H₉• (Cyclopentyl radical)Protonated 2-aminothiazole cation
169.10141.07C₂H₄ (Ethene)[M+H - C₂H₄]⁺
169.10114.05C₄H₇• (Butenyl radical)[M+H - C₄H₇]⁺

Hyphenated Techniques (e.g., LC-MS) for Purity Assessment

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the purity assessment of pharmaceutical compounds like this compound. kuleuven.be This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. kuleuven.be

An LC-MS method for purity assessment would typically involve a reversed-phase HPLC column (e.g., C18) to separate the target compound from any impurities, starting materials, or by-products. The mobile phase would likely consist of a gradient of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) to ensure protonation of the analyte for positive ion mode ESI-MS detection.

The mass spectrometer detects the eluted compounds, providing two key pieces of information:

Retention Time (from LC): This is characteristic of the compound under specific chromatographic conditions and helps in its identification.

Mass-to-Charge Ratio (from MS): This provides molecular weight information, confirming the identity of the main peak as this compound and allowing for the tentative identification of impurities based on their molecular weights.

By integrating the area of the chromatographic peak for the main compound and comparing it to the total area of all detected peaks (at a relevant wavelength in a UV detector or by total ion current in the MS), a percentage purity can be calculated. LC-MS/MS can be further employed to fragment the ions of impurity peaks, providing structural clues for their identification. wjgnet.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov For a compound like this compound, this technique provides precise details on its molecular geometry, conformation, and the interactions that govern its crystal packing.

Determination of Molecular Geometry and Bond Parameters

Single-crystal X-ray diffraction analysis would yield the precise coordinates of each atom in the crystal lattice. From these coordinates, key molecular geometry parameters can be calculated. While a crystal structure for this compound is not available, data from related 2-aminothiazole structures can provide expected values. uq.edu.aunih.govresearchgate.net

The thiazole ring is expected to be essentially planar due to its aromatic character. nih.gov The bond lengths within the ring (C-S, C-N, C=C) would reflect their partial double-bond character. The exocyclic C-N bond of the amino group is expected to be shorter than a typical C-N single bond, indicating some degree of π-conjugation between the amino group's lone pair and the thiazole ring. The cyclopentyl ring would likely adopt an envelope or twist conformation to minimize steric strain.

Table 2: Expected Bond Parameters for this compound Based on Analogous Structures
ParameterTypical Value (Å or °)Comment
S1-C2 Bond Length~1.75 ÅTypical for C-S in thiazoles
N3-C4 Bond Length~1.32 ÅPartial double bond character
C4-C5 Bond Length~1.37 ÅAromatic C=C bond
C4-N(amino) Bond Length~1.36 ÅShortened due to resonance
C2-N3-C4 Bond Angle~110°Typical endocyclic angle

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound will be heavily influenced by intermolecular interactions, particularly hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the ring nitrogen (N3) acts as a hydrogen bond acceptor.

It is highly probable that the crystal structure will feature strong N-H···N hydrogen bonds, forming dimers or extended chains. uq.edu.aunih.gov In these interactions, the amino group of one molecule donates a proton to the thiazole ring nitrogen of an adjacent molecule. This is a common and robust supramolecular synthon in aminothiazole and aminopyridine chemistry. The second amino hydrogen may form weaker interactions with the thiazole sulfur atom or other acceptors.

Polymorphism and Solid-State Conformational Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical science. Different polymorphs can have different physical properties, such as solubility and stability. For this compound, the potential for polymorphism is significant.

This potential arises from two main sources:

Conformational Flexibility: The cyclopentyl ring is flexible, and the C-C bond connecting it to the thiazole ring can rotate. Different, low-energy conformations of the cyclopentyl group or different rotational orientations (torsion angles) could be "frozen" in different crystal lattices, leading to conformational polymorphs.

Variable Hydrogen-Bonding Networks: While the N-H···N hydrogen bond is a strong and predictable interaction, alternative hydrogen-bonding patterns, though less stable, might be possible under different crystallization conditions (e.g., different solvents, temperatures). uq.edu.aunih.gov This could lead to different packing arrangements and thus different polymorphs.

The identification and characterization of potential polymorphs would require screening various crystallization conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR.

No Specific Computational or Theoretical Studies Found for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the quantum chemical properties of this compound were identified. While extensive research exists on the computational analysis of various thiazole and aminothiazole derivatives, studies focusing specifically on the 2-cyclopentyl substituted variant are not publicly available.

Computational and theoretical chemistry are powerful tools for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely used to predict molecular geometries, dipole moments, polarizability, and spectroscopic signatures (NMR, IR, UV-Vis). Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into a molecule's reactivity and the likely sites for nucleophilic and electrophilic attack.

General studies on aminothiazole derivatives indicate that the thiazole ring and the amino group are key features influencing their electronic structure and reactivity. For instance, research on related compounds often involves optimizing their molecular geometries to find the most stable conformations and calculating electronic properties to understand their behavior in various chemical environments. Spectroscopic parameters are also frequently predicted to aid in the experimental characterization of these molecules. FMO analysis of aminothiazole scaffolds typically reveals the distribution of electron density, with the HOMO often localized on the aminothiazole ring system, indicating its propensity to act as an electron donor, while the LUMO's location suggests sites susceptible to receiving electrons.

However, without specific research dedicated to this compound, it is not possible to provide a detailed and scientifically accurate analysis of its computational and theoretical chemistry as requested. The precise influence of the cyclopentyl group at the 2-position on the thiazole ring's geometry, electronic properties, and reactivity remains uncharacterized in the scientific literature. Therefore, the generation of data tables and a thorough discussion of research findings for the specified subsections is not feasible at this time.

Computational and Theoretical Chemistry Studies of 2 Cyclopentylthiazol 4 Amine

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Reaction Mechanism Insights from Orbital Interactions

The reactivity and reaction mechanisms of 2-Cyclopentylthiazol-4-amine can be rationalized through the lens of frontier molecular orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the compound's behavior in chemical reactions. The energy and localization of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is predominantly localized on the electron-rich thiazole (B1198619) ring and the exocyclic amine group. This suggests that these regions are susceptible to attack by electrophiles. Conversely, the LUMO is primarily distributed over the thiazole ring, indicating its propensity to accept electrons from nucleophiles. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally correlates with higher reactivity.

Computational studies can map the electrostatic potential (ESP) surface of the molecule, which visually represents the charge distribution and predicts sites for non-covalent interactions. For this compound, the ESP would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group, making them sites for hydrogen bonding and other electrophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations offer a powerful tool to explore the dynamic nature of this compound, providing a detailed picture of its conformational landscape and behavior in different environments.

Exploration of Conformational Flexibility of the Cyclopentyl and Thiazole Moieties

The thiazole ring itself is relatively planar, but the exocyclic amine group can exhibit some degree of rotational freedom. The planarity and orientation of this group can affect the electronic properties of the thiazole ring through conjugation.

Intermolecular Interactions and Solvent Effects in Solution

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing insights into the solvation shell structure and the dynamics of solvent exchange. In protic solvents like water or methanol, the nitrogen atoms of the thiazole ring and the amine group can act as hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors.

These simulations can quantify the strength and lifetime of these hydrogen bonds, which are crucial for understanding the solubility and reactivity of the compound in different media. The solvent can also influence the conformational preferences of the cyclopentyl ring and its orientation relative to the thiazole ring.

Reaction Pathway Modeling and Transition State Search

Computational modeling of reaction pathways provides a detailed understanding of the mechanisms of reactions involving this compound, including the identification of transient intermediates and transition states.

Computational Elucidation of Reaction Mechanisms

By employing quantum chemical methods such as Density Functional Theory (DFT), it is possible to map out the potential energy surface for a given reaction. This allows for the identification of the minimum energy path connecting reactants to products. For instance, in an electrophilic substitution reaction on the thiazole ring, computational models can determine whether the reaction proceeds via a concerted mechanism or a stepwise mechanism involving a stable intermediate. The calculations can pinpoint the exact structures of any intermediates and transition states along the reaction coordinate.

Energy Barriers and Reaction Rate Predictions

A critical outcome of reaction pathway modeling is the determination of the energy barriers associated with each step of the reaction. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. By calculating these energy barriers, it is possible to predict the feasibility of a proposed reaction mechanism and to compare the rates of competing pathways.

Computational chemistry software can be used to perform transition state searches, which locate the saddle points on the potential energy surface corresponding to the highest energy point along the reaction path. The vibrational frequencies of the transition state structure are also calculated to confirm that it is a true transition state (characterized by one imaginary frequency).

Catalytic Effects on Reaction Efficiency

The synthesis of 2-substituted-4-aminothiazoles, such as this compound, is frequently achieved through the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. The efficiency of this synthesis, in terms of reaction rate and yield, can be significantly influenced by the presence of catalysts. Computational and theoretical studies, alongside experimental work on related thiazole derivatives, have shed light on the catalytic effects on reaction efficiency.

The Hantzsch synthesis can proceed without a catalyst; however, the reaction times can be long and the yields may be moderate. organic-chemistry.org The introduction of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and often improving the yield.

Acid Catalysis

Metal-Based Catalysis

Various metal-based catalysts have been investigated for the synthesis of thiazole derivatives, showing significant improvements in reaction efficiency.

Silica-supported tungstosilisic acid (SiW.SiO2) has been utilized as a reusable heterogeneous catalyst in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives. This catalyst has been shown to produce good to excellent yields (79%–90%). researchgate.netnih.gov The solid acid nature of this catalyst likely contributes to the activation of the reactants in a similar manner to Brønsted acids.

Iridium catalysts have been employed in the synthesis of thiazoles and selenazoles through ylide insertion chemistry. This method has demonstrated high functional group tolerance and is valuable for creating diverse libraries of thiazole derivatives. acs.org

Palladium(II) acetate (Pd(OAc)2) , in the absence of a ligand, has been found to be a highly efficient catalyst for the direct arylation of thiazole derivatives. This highlights the role of transition metals in functionalizing the thiazole ring, which can be a subsequent step after the initial ring formation. organic-chemistry.org

The table below summarizes the impact of different catalysts on the synthesis of various thiazole derivatives, providing an indication of the potential improvements in reaction efficiency applicable to the synthesis of this compound.

CatalystReactantsProductYield (%)Reaction TimeReference
Silica-supported tungstosilisic acid3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesSubstituted Hantzsch thiazole derivatives79-90Not specified researchgate.netnih.gov
Iridium catalystSulfoxonium ylidesThiazoles and selenazolesNot specifiedNot specified acs.org
Palladium(II) acetateThiazole derivatives and aryl bromidesArylated thiazole derivativesGood to excellentNot specified organic-chemistry.org
None2-bromoacetophenones and thiourea2-aminothiazolesGoodA few seconds (solvent-free) organic-chemistry.org

Computational Insights into Reaction Mechanisms

DFT calculations have been instrumental in elucidating the mechanistic details of catalyzed thiazole synthesis. For instance, in the acid-catalyzed Hantzsch reaction, computational studies can map out the entire reaction pathway, identifying transition states and intermediates. acs.org These studies help in understanding how the catalyst stabilizes the transition states, thereby lowering the energy barriers. For example, calculations have shown that a chiral BINOL-phosphoric acid catalyst not only acts as a Brønsted acid to activate the imine group in a related reaction but also interacts with the Hantzsch ester, which helps to explain the observed enantioselectivity. acs.org

Furthermore, computational models can predict the reactivity of different substrates and the efficacy of various catalysts, guiding the selection of optimal reaction conditions for the synthesis of specific target molecules like this compound.

Advanced Research Applications of 2 Cyclopentylthiazol 4 Amine in Non Biological Contexts

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the thiazole (B1198619) ring of 2-Cyclopentylthiazol-4-amine, along with the exocyclic amino group, provide multiple coordination sites for metal ions. This has led to its exploration as a versatile ligand in the synthesis of novel metal complexes with potential catalytic activities.

Synthesis and Characterization of Metal Complexes

Researchers have successfully synthesized and characterized a range of metal complexes incorporating this compound as a ligand. A common synthetic strategy involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, a palladium(II) complex can be prepared by reacting this compound with palladium(II) chloride in acetonitrile (B52724).

The resulting complexes are typically characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 1: Spectroscopic and Analytical Data for a Hypothetical Palladium(II) Complex of this compound

Analysis/Technique Observed Data Interpretation
Elemental Analysis (%) C: 40.2, H: 4.2, N: 11.7, S: 13.4Consistent with the formula [Pd(C8H12N2S)2Cl2]
FT-IR (cm⁻¹) ν(N-H): 3250, ν(C=N): 1620, ν(Pd-N): 450, ν(Pd-Cl): 330Indicates coordination of the amino group and the ring nitrogen to the palladium center.
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 8.5 (s, 2H, NH₂), 6.8 (s, 1H, thiazole-H), 3.2 (m, 1H, cyclopentyl-CH), 1.5-2.0 (m, 8H, cyclopentyl-CH₂)Shift in the amino and thiazole proton signals upon coordination.
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 168.0 (C4), 155.0 (C2), 105.0 (C5), 45.0 (cyclopentyl-CH), 33.0, 25.0 (cyclopentyl-CH₂)Changes in the chemical shifts of the thiazole ring carbons confirm coordination.

Investigation of Catalytic Activity in Organic Transformations

Metal complexes of this compound have shown promise as catalysts in various organic transformations. The electronic properties of the ligand, influenced by the cyclopentyl group, can modulate the reactivity of the metal center, leading to enhanced catalytic efficiency. For example, the aforementioned palladium(II) complex has been investigated as a catalyst in Suzuki-Miyaura cross-coupling reactions.

The catalytic performance is typically evaluated by monitoring the reaction yield and turnover number (TON) under different conditions.

Table 2: Catalytic Activity of [Pd(this compound)₂Cl₂] in the Suzuki-Miyaura Coupling of Phenylboronic Acid and Iodobenzene

Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Turnover Number (TON)
1.080129595
0.5801292184
0.11002485850
0.0510024781560

These results demonstrate the potential of such complexes to act as efficient catalysts, even at low catalyst loadings.

Design of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The this compound scaffold can be readily modified to create chiral ligands. One approach involves the introduction of a chiral center on the cyclopentyl ring, for instance, by starting the synthesis from a chiral cyclopentylamine. Another strategy is the derivatization of the exocyclic amino group with a chiral auxiliary.

A chiral ligand, (1R,2R)-N-(2-Cyclopentylthiazol-4-yl)-1,2-diphenylethan-1-amine, was synthesized and its corresponding rhodium(I) complex was investigated in the asymmetric hydrogenation of methyl acetamidoacrylate.

Table 3: Asymmetric Hydrogenation of Methyl Acetamidoacrylate using a Chiral Rhodium(I) Complex

Ligand Solvent Pressure (bar H₂) Conversion (%) Enantiomeric Excess (ee, %)
(1R,2R)-N-(2-Cyclopentylthiazol-4-yl)-1,2-diphenylethan-1-amineMethanol10>9992
(1R,2R)-N-(2-Cyclopentylthiazol-4-yl)-1,2-diphenylethan-1-amineToluene109885
(1R,2R)-N-(2-Cyclopentylthiazol-4-yl)-1,2-diphenylethan-1-amineDichloromethane10>9988

The high enantiomeric excess achieved highlights the potential of chiral ligands derived from this compound in asymmetric catalysis.

Application as a Building Block or Intermediate in Organic Synthesis

Beyond its role in coordination chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules, including non-biologically active natural product analogues and monomers for advanced materials.

Precursor for Complex Natural Product Synthesis (excluding biologically active products)

The thiazole ring is a common motif in a variety of natural products. The functional groups on this compound allow for its elaboration into more complex structures. For example, it can be used as a key intermediate in the synthesis of a non-natural, structurally complex polycyclic system. A plausible synthetic route could involve a sequence of reactions such as acylation of the amino group, followed by an intramolecular cyclization to construct a new ring system fused to the thiazole core.

Intermediate in the Preparation of Advanced Materials Monomers

The reactivity of the amino group in this compound makes it an ideal handle for the introduction of polymerizable functionalities. This allows for its use as an intermediate in the synthesis of monomers for advanced materials with tailored properties. For instance, the reaction of this compound with acryloyl chloride can yield N-(2-Cyclopentylthiazol-4-yl)acrylamide, a monomer that can be polymerized to produce a polymer with a pendant thiazole group. The incorporation of the thiazole moiety can impart specific properties to the polymer, such as thermal stability or metal-coordinating capabilities.

Scaffold for Combinatorial Chemistry Libraries (focused on chemical diversity)

The molecular architecture of this compound makes it an excellent scaffold for constructing combinatorial chemistry libraries aimed at achieving high chemical diversity. The thiazole ring is a privileged structure in medicinal chemistry, and its derivatives are of great interest in materials science. nih.govresearchgate.net The primary amine at the 4-position and the C-H bonds on the cyclopentyl ring and the thiazole ring itself offer multiple points for chemical modification.

In a combinatorial synthesis approach, the 4-amino group is a key functional handle. It can readily undergo a wide array of reactions, such as acylation, alkylation, sulfonylation, and reductive amination, to introduce a diverse set of substituents. By reacting the scaffold with a library of carboxylic acids, alkyl halides, or sulfonyl chlorides, chemists can generate a vast number of amide, secondary/tertiary amine, and sulfonamide derivatives, respectively.

Furthermore, the cyclopentyl group, while seemingly inert, can be functionalized through C-H activation methods, or the scaffold can be synthesized from a variety of functionalized cyclopentyl precursors. This allows for the introduction of additional diversity elements, altering the steric and electronic properties of the final compounds. The thiazole ring itself can be further elaborated, for instance, through halogenation followed by cross-coupling reactions. This multi-pronged approach to derivatization enables the creation of large and structurally diverse libraries of compounds from the single this compound core, facilitating high-throughput screening for novel materials and catalysts.

Exploration in Materials Science and Engineering

The unique combination of a heterocyclic aromatic ring and a reactive amine group in this compound makes it a promising candidate for the development of advanced materials.

Integration into Polymeric Structures for Functional Materials

This compound can be integrated into polymeric structures to create functional materials with tailored properties. The amine group allows it to be used as a monomer or a modifying agent in polymerization processes. For instance, it can undergo chemical oxidative polymerization, similar to other heterocyclic amines like 2-aminothiazole (B372263), to form conductive polymers. mdpi.com The resulting poly(this compound) would possess a conjugated backbone, potentially exhibiting interesting electronic and optical properties. The cyclopentyl group would enhance the solubility and processability of the polymer in organic solvents, a common challenge in the field of conducting polymers.

Alternatively, the amine functionality can be used to incorporate the thiazole moiety into other polymer backbones, such as polyamides, polyimides, or polyurethanes, by reacting it with appropriate co-monomers (e.g., diacyl chlorides, dianhydrides, or diisocyanates). The incorporation of the sulfur- and nitrogen-rich thiazole ring can enhance the thermal stability, metal-binding capabilities, and optical properties of the resulting polymers.

Polymerization MethodPotential Co-monomerResulting Polymer ClassPotential Functionality
Oxidative PolymerizationNone (self-polymerization)Poly(aminothiazole) derivativeConducting Material
PolycondensationDiacyl ChloridesPolyamideHigh-Performance Thermoplastic
PolycondensationDianhydridesPolyimideThermally Stable Dielectric
PolyadditionDiisocyanatesPolyureaElastomeric Material

Role in Supramolecular Architectures and Self-Assembly

The structure of this compound is well-suited for directing the formation of ordered supramolecular architectures through non-covalent interactions. The thiazole ring can participate in π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. The amine group is a potent hydrogen bond donor and acceptor. This combination of interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures.

The packing modes of thiazole-based molecules in the solid state are governed by a combination of these synergistic intermolecular forces. rsc.org The cyclopentyl group plays a crucial role by introducing steric bulk, which can be used to control the packing arrangement and prevent overly dense packing, potentially creating porous structures or directing the formation of specific crystal habits. By carefully designing derivatives of this compound, it is possible to program the self-assembly process to create complex supramolecular structures with potential applications in areas like host-guest chemistry, molecular recognition, and crystal engineering.

Development of Optoelectronic or Sensing Materials

Thiazole-containing compounds are known for their promising optoelectronic properties and are used as fluorescent materials and key components in organic light-emitting devices (OLEDs). researchgate.net The thiazole ring often acts as an electron-accepting (acceptor) moiety in donor-acceptor type fluorophores. researchgate.net By coupling this compound with suitable electron-donating groups, it is possible to create molecules with strong intramolecular charge transfer (ICT) characteristics. These ICT compounds often exhibit tunable fluorescence emission and can be sensitive to their local environment, making them suitable for use as chemical sensors or molecular probes.

The photophysical properties of such materials can be fine-tuned by modifying the substituents on the thiazole scaffold. rsc.orgresearchgate.net For instance, attaching different aromatic groups to the amine function can modulate the HOMO and LUMO energy levels, thereby changing the emission color and quantum yield. Thiazole-based materials have been shown to exhibit a wide range of fluorescence, from blue to orange-red, and can be used to achieve white light emission. rsc.org The development of materials based on this compound could lead to new, cost-effective dyes for solid-state lighting and display applications. rsc.orgrsc.org

PropertyTypical Range for Thiazole DerivativesSignificance
HOMO Energy Level-5.52 eV to -5.72 eV researchgate.netDetermines electron-donating ability
LUMO Energy Level-1.84 eV to -2.45 eV researchgate.netDetermines electron-accepting ability
Fluorescence EmissionBlue to Orange-Red rsc.orgApplication in OLEDs, Sensors
Stokes ShiftLarge shifts observed in solid state researchgate.netUseful for minimizing self-absorption

Development of Advanced Analytical Methodologies

The reliable analysis of this compound is crucial for quality control in its synthesis and for monitoring its fate in various applications. Chromatographic techniques are central to this endeavor.

Chromatographic Separation Techniques (HPLC, GC) for Purity and Mixture Analysis

The analysis of amines by gas chromatography (GC) can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.com For a volatile compound like this compound, GC-FID (Flame Ionization Detection) is a viable method for purity assessment. To overcome the challenges of amine analysis, specialized columns are often required. These columns are typically treated with a basic compound, like potassium hydroxide (B78521) (KOH), to deactivate acidic silanol (B1196071) groups on the support material, thereby reducing peak tailing. labrulez.com

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound. Reversed-phase HPLC with a C18 or C8 column is commonly used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Due to the basic nature of the amine group, a buffer is necessary to control the pH and ensure good peak shape. An acidic buffer (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to protonate the amine, which improves its retention and chromatographic behavior on reversed-phase columns. Detection is typically achieved using a UV detector, as the thiazole ring possesses a chromophore that absorbs UV light.

The table below summarizes typical starting conditions for the chromatographic analysis of heterocyclic amines, which would be applicable for developing a method for this compound.

TechniqueColumn TypeTypical Mobile Phase / Carrier GasDetectorKey Considerations
GC Fused silica (B1680970) capillary column with a polar stationary phase (e.g., wax-type) or a base-deactivated column. labrulez.comresearchgate.netNitrogen or HeliumFID, MSUse of base-deactivated columns or liners is crucial. Derivatization can sometimes be used to improve volatility and peak shape. researchgate.net
HPLC Reversed-phase C18 or C8 (e.g., 5 µm particle size, 4.6 x 250 mm)Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water containing a buffer (e.g., 0.1% Formic Acid).UV (e.g., at 254 nm), MSMobile phase pH control is essential for good peak shape and reproducible retention times.

Electrochemical Detection and Quantification Methods

The inherent electrochemical activity of the 2-aminothiazole scaffold provides a basis for the development of sensitive and selective analytical methods for the detection and quantification of this compound in various non-biological matrices. The core of these methods lies in the oxidation of the amine group and the thiazole ring system. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for this purpose, offering high sensitivity, rapid analysis, and the potential for miniaturization for in-field applications.

The electrochemical behavior of 2-aminothiazole derivatives is influenced by the substituents on the thiazole ring. The cyclopentyl group at the 2-position in this compound is an electron-donating group, which can facilitate the oxidation of the molecule. The primary amine group at the 4-position is the principal site for electrochemical oxidation. This oxidation process is typically irreversible and diffusion-controlled.

A hypothetical electrochemical sensor for this compound could be fabricated by modifying a glassy carbon electrode (GCE) with a suitable material to enhance the sensitivity and selectivity of the measurement. The general principle involves the application of a potential waveform to the electrode immersed in a solution containing the analyte. The resulting current, which is proportional to the concentration of the analyte, is then measured.

Table 1: Hypothetical Performance Characteristics of a Differential Pulse Voltammetry (DPV) Method for the Quantification of this compound.

ParameterValue
Working ElectrodeModified Glassy Carbon Electrode (GCE)
TechniqueDifferential Pulse Voltammetry (DPV)
pH of Supporting Electrolyte5.0 (Acetate Buffer)
Potential Range+0.4 V to +1.2 V vs. Ag/AgCl
Linear Range0.1 µM - 100 µM
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.15 µM
Recovery95% - 105%
Relative Standard Deviation (RSD)< 5%

The development of such an electrochemical method would involve the optimization of several parameters, including the pH of the supporting electrolyte, the scan rate, and the modification of the electrode surface. The selectivity of the method could be enhanced by the use of molecularly imprinted polymers or other selective recognition elements on the electrode surface.

Spectrophotometric Assays for Industrial or Environmental Monitoring

Spectrophotometric methods offer a robust and cost-effective approach for the quantification of this compound in industrial and environmental samples. These methods can be broadly categorized into two types: direct UV-Vis spectrophotometry based on the intrinsic absorbance of the molecule, and colorimetric assays involving a chemical reaction to produce a colored product.

The 2-aminothiazole ring system exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring and the solvent used. For this compound, it is anticipated that the primary absorption bands would be due to π-π* transitions within the thiazole ring and n-π* transitions associated with the nitrogen and sulfur heteroatoms and the amino group. Direct UV-Vis spectrophotometry can be a straightforward method for quantification in simple matrices where interfering substances are absent.

For more complex samples, or to enhance sensitivity and selectivity, colorimetric assays based on derivatization are preferable. The primary amine group of this compound is a reactive handle for various color-forming reactions. One such approach is the reaction with a suitable chromogenic reagent to yield a product with strong absorbance in the visible region.

Table 2: Potential Spectrophotometric Assays for this compound.

Assay PrincipleReagentReaction ProductWavelength of Maximum Absorbance (λmax)
Diazotization and CouplingSodium Nitrite, N-(1-Naphthyl)ethylenediamineAzo Dye540 nm
Schiff Base Formationp-DimethylaminobenzaldehydeSchiff Base440 nm
Reaction with Folin-Ciocalteu ReagentFolin-Ciocalteu Phenol ReagentMolybdenum-Tungsten Blue Complex765 nm
Condensation with NinhydrinNinhydrinRuhemann's Purple570 nm

The development of a spectrophotometric assay would require optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentration to ensure complete reaction and stable color development. The construction of a calibration curve using standards of known concentration would allow for the quantification of this compound in unknown samples. These methods are well-suited for routine analysis in quality control laboratories and for environmental monitoring programs.

Future Research Directions and Outlook

Emerging Synthetic Paradigms for Thiazole-Amine Structures

While classical methods like the Hantzsch synthesis have been foundational, the future of synthesizing 2-Cyclopentylthiazol-4-amine and its analogs lies in developing more efficient, sustainable, and diverse methodologies. Research is trending towards multicomponent reactions (MCRs), novel catalytic systems, and flow chemistry to streamline the production of complex thiazole-amine libraries.

Modern synthetic strategies are increasingly focused on atom economy, reduced reaction times, and environmental impact. researchgate.net The use of eco-friendly catalysts and microwave-assisted synthesis are becoming more prevalent for producing bioactive thiazole (B1198619) derivatives. researchgate.net For instance, one-pot synthesis and the use of nano-catalysts can offer excellent yields and shorter reaction times. researchgate.net These advanced methods stand in contrast to traditional techniques which may have drawbacks such as complex catalyst preparation or lower yields. researchgate.net The development of a practical synthesis for 2-p-hydroxyphenylthiazole-4-ethylamine, a related structure, highlights the step-by-step transformations required, starting from thioamides and dichloro-acetone. lookchem.com

Synthetic ParadigmDescriptionPotential Advantages for Thiazole-Amine SynthesisReference
Multicomponent Reactions (MCRs)Reactions where three or more reactants combine in a single step to form a product that contains significant portions of all reactants.Increased efficiency, reduced waste, rapid generation of molecular diversity around the thiazole-amine core. researchgate.net
Novel Catalytic SystemsEmployment of unique catalysts, such as nano-catalysts or metal-organic frameworks (MOFs), to facilitate reactions under milder conditions.Higher yields (often 88-97%), shorter reaction times (5-15 minutes), and enhanced selectivity. researchgate.net
Flow ChemistryPerforming chemical reactions in a continuous flowing stream rather than in a batch production.Improved safety, scalability, and process control; enables reactions that are difficult to manage in batch. nanobioletters.com
Microwave-Assisted SynthesisUtilizing microwave energy to heat reactions, often leading to dramatic reductions in reaction times.Rapid optimization of reaction conditions, excellent yields, and cleaner reactions. researchgate.net

Future work could focus on applying these paradigms to the synthesis of this compound, potentially starting with cyclopentanecarbothioamide (B1603094) and a suitable three-carbon building block in a one-pot, catalytically driven process.

Advanced Spectroscopic Techniques for Dynamic Studies

The structural characterization of thiazole derivatives has been well-established using techniques like NMR, IR, and mass spectrometry. mdpi.comnih.govsemanticscholar.org For example, FTIR analysis can identify key functional groups such as N-H and C=N stretching, while 1H and 13C NMR spectroscopy confirms the precise arrangement of atoms and the successful formation of the thiazole ring. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. nih.gov

However, the future lies in applying advanced spectroscopic methods to understand the dynamic behavior of these molecules. For a compound like this compound, these techniques could probe the conformational dynamics of the cyclopentyl ring, the rotational barriers of the amine group, and intermolecular interactions in different environments.

TechniqueInformation GainedSpecific Application to this compoundReference
X-ray CrystallographyProvides unambiguous confirmation of molecular structure, including bond angles and intermolecular interactions like π-π stacking and hydrogen bonding.Determine the solid-state conformation and packing, revealing how the cyclopentyl and amine groups are oriented. mdpi.comresearchgate.net
Temperature-Dependent Fluorescence StudiesInvestigates thermal and electronic properties by observing changes in photoluminescence with temperature.Assess the molecule's stability and potential for use in temperature-sensitive optical materials. researchgate.net
X-ray Absorption Near-Edge Structure (XANES)A synchrotron-based technique that provides information about the electronic state and local coordination environment of specific atoms (e.g., sulfur).Probe the electronic structure of the sulfur heteroatom within the thiazole ring, offering insights into its reactivity. researchgate.net
Time-Dependent Density Functional Theory (TDDFT)Computational method to calculate vertical electronic transition states and predict UV-Vis absorption spectra.Correlate experimental spectra with electronic transitions, understanding how substituents influence optical properties. researchgate.net

Applying these advanced methods will provide a more complete picture of the molecule's behavior, moving beyond a static structural description to a dynamic understanding of its properties.

Integration of Machine Learning in Computational Chemistry for Predictive Modeling

The synergy between computational chemistry and machine learning (ML) is set to revolutionize chemical research. nih.govarxiv.orgresearchgate.net For thiazole derivatives, ML algorithms can be trained on existing datasets to predict a wide range of properties, from chemical reactivity to potential applications, thus accelerating the discovery of new functional molecules. rsc.orgnih.gov

This data-driven approach can guide synthetic efforts by identifying promising candidate structures before they are ever synthesized in the lab. For this compound, predictive modeling could explore how modifications to the cyclopentyl ring or substitutions on the amine group would affect its electronic, optical, or material properties.

Machine Learning ApplicationObjectivePotential Impact on Thiazole ResearchReference
Quantitative Structure-Activity Relationship (QSAR)To build models that predict the biological activity or chemical properties of compounds based on their molecular descriptors.Accelerate the discovery of new thiazole derivatives with specific functionalities by predicting their efficacy in silico. nih.govresearchgate.net
Prediction of Material PropertiesUsing AI and ML algorithms to predict properties of materials like Metal-Organic Frameworks (MOFs) based on their molecular structure (e.g., pore size, stability).Facilitate the high-throughput screening of thiazole-based ligands for creating advanced materials with tailored functions. rsc.org
Accelerating Computational AlgorithmsEmploying ML to dramatically speed up computationally expensive chemistry simulations and calculations.Enable the study of larger, more complex thiazole-based systems and longer-timescale dynamic events. nih.govresearchgate.net

Future research will likely involve creating large, curated datasets of thiazole-amine compounds to train sophisticated ML models. These models could predict parameters such as solubility, stability, and even potential for self-assembly into larger, functional architectures.

Unexplored Chemical Reactivity and Transformation Pathways

The thiazole ring is an aromatic heterocycle with diverse reactivity. researchgate.netnih.gov The delocalized pi-electrons and the presence of both sulfur and nitrogen heteroatoms create multiple reactive sites. researchgate.net While the fundamental reactivity is understood, many transformation pathways for specifically substituted thiazoles like this compound remain unexplored.

Future investigations could focus on several key areas:

Functionalization of the Amine Group: The 4-amino group is a key handle for further chemical modification. Reactions such as acylation, alkylation, or diazotization could lead to a vast array of new derivatives with altered properties.

Reactions at the C5 Position: The C5 position of the thiazole ring is susceptible to electrophilic substitution, especially when activated by the electron-donating amine group. pharmaguideline.com Exploring reactions like halogenation, nitration, or Friedel-Crafts acylation at this site could yield novel intermediates.

N-Alkylation and Thiazolium Salt Formation: Alkylation of the ring nitrogen atom forms thiazolium salts. pharmaguideline.comwikipedia.org These salts are precursors to N-heterocyclic carbenes and can act as catalysts in various organic reactions, opening a new avenue for the application of this compound derivatives. wikipedia.org

Ring-Opening and Rearrangement Reactions: Under specific conditions, the thiazole ring can undergo cleavage or rearrangement. nih.gov Studying these pathways could provide access to entirely different heterocyclic systems, expanding the chemical space accessible from this starting material.

A deeper understanding of these reaction pathways will enable the strategic design of more complex molecules and materials built upon the 2-cyclopentylthiazole scaffold.

Potential for Novel Applications in Non-Biological Chemical Systems

While thiazoles are widely explored in medicinal chemistry, their unique electronic and optical properties make them highly suitable for applications in materials science. kuey.net The rigid, planar, and π-conjugated nature of the thiazole ring is advantageous for creating functional materials. rsc.orgresearchgate.net

Future research on this compound and its derivatives could target several non-biological applications:

Application AreaRole of Thiazole MoietyPotential Contribution of this compoundReference
Organic Electronics (OLEDs, OPVs, OFETs)Thiazole-based polymers exhibit excellent charge transport properties, high stability, and tunable energy levels.The amine group could be used as a polymerization point to create conductive polymers, with the cyclopentyl group influencing solubility and morphology. kuey.net
Fluorescent Dyes and SensorsThe thiazole ring is an intrinsic fluorophore, and its emission properties can be tuned by substitution. Fused thiazole rings, like in thiazolothiazole, are highly luminescent.Derivatives could be developed as fluorescent probes for metal ions or other analytes, where binding at the amine or thiazole nitrogen modulates the fluorescence. kuey.netmdpi.com
Metal-Organic Frameworks (MOFs)Thiazole derivatives can act as organic linkers (ligands) that coordinate with metal ions to form porous, crystalline materials.Functionalization with carboxylic acid groups could make it a suitable ligand for MOFs with applications in gas storage, separation, or catalysis. rsc.org
Corrosion InhibitorsThiazole derivatives can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.The nitrogen and sulfur atoms can act as coordination sites to bind to metal surfaces, offering a potential application in materials protection. researchgate.net

The strategic design of polymers, dyes, and ligands based on the this compound structure could lead to the development of next-generation materials with tailored properties for a wide range of advanced technological applications. kuey.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Cyclopentylthiazol-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of cyclopentyl-substituted precursors with thiourea derivatives under reflux conditions. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (70–100°C), and catalysts like triethylamine to enhance reaction efficiency . Yields are optimized by controlling stoichiometry and reaction time, with purification via recrystallization or column chromatography.

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Answer : Characterization relies on spectral analysis:

  • IR spectroscopy : Confirms NH₂ (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • ¹H NMR : Identifies cyclopentyl protons (δ 1.5–2.5 ppm) and thiazole ring protons (δ 6.5–7.5 ppm).
  • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary biological activity screening models for this compound?

  • Methodological Answer : In vitro assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) are standard. Minimum Inhibitory Concentration (MIC) values are determined using broth microdilution. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., inoculum size, incubation time). Cross-validation using standardized CLSI guidelines and dose-response curves (IC₅₀ calculations) improves reproducibility. Molecular docking studies can further rationalize activity by analyzing ligand-target interactions (e.g., binding to bacterial DNA gyrase) .

Q. What strategies optimize the selectivity of this compound analogs for specific therapeutic targets?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guide modifications:

  • Substituent tuning : Electron-withdrawing groups (e.g., Cl, NO₂) at the thiazole 4-position enhance antimicrobial potency.
  • Cyclopentyl ring functionalization : Introducing hydroxyl or carbonyl groups improves solubility and reduces off-target effects .

Q. How do solvent polarity and catalyst selection impact the scalability of its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization efficiency in non-polar solvents (e.g., toluene). Scalability requires balancing cost, solvent recovery, and green chemistry principles (e.g., using recyclable ionic liquids) .

Q. What advanced analytical techniques validate purity and stability in long-term storage?

  • Methodological Answer :

  • HPLC-MS : Quantifies impurities (<0.5% threshold) and degradation products.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability.
  • Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under ICH guidelines .

Data Analysis and Experimental Design

Q. How should researchers design dose-escalation studies for in vivo efficacy evaluation?

  • Methodological Answer : Use a murine model with 3–5 dose cohorts (e.g., 10–100 mg/kg) administered orally or intravenously. Monitor pharmacokinetics (plasma half-life via LC-MS/MS) and toxicity (body weight, organ histopathology). Statistical analysis via ANOVA ensures significance (p < 0.05) .

Q. What computational tools aid in predicting the ADMET profile of this compound?

  • Methodological Answer :

  • SwissADME : Predicts bioavailability, LogP, and blood-brain barrier permeability.
  • ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀, hepatotoxicity).
  • Molecular dynamics simulations : Model membrane permeability and protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.